1,3-Dimethyl-5-(neopentylamino)-1h-pyrazole-4-carboxylic acid
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Overview
Description
1,3-Dimethyl-5-(neopentylamino)-1h-pyrazole-4-carboxylic acid is an organic compound with a unique structure that includes a pyrazole ring substituted with dimethyl and neopentylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(neopentylamino)-1h-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the dimethyl groups: Methylation of the pyrazole ring can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the neopentylamino group: This step involves the reaction of the dimethylpyrazole intermediate with neopentylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(neopentylamino)-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The neopentylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1,3-Dimethyl-5-(neopentylamino)-1h-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(neopentylamino)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-aminoadamantane: Known for its anticonvulsant properties.
1,3-Dimethyl-5-nitrosouracil: Studied for its role in tautomeric equilibria and crystallization.
Uniqueness
1,3-Dimethyl-5-(neopentylamino)-1h-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its neopentylamino group provides steric hindrance, affecting its reactivity and interaction with other molecules.
Biological Activity
1,3-Dimethyl-5-(neopentylamino)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C12H18N4O2. The structure features a pyrazole ring substituted with a neopentylamino group and a carboxylic acid functional group, which may influence its biological interactions.
The biological activity of this compound is primarily linked to its interaction with specific biological targets. It has been identified as an agonist for certain receptors involved in metabolic regulation. For instance, it acts on the TGR5 receptor, which is implicated in glucose metabolism and energy homeostasis .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : It has shown potential in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines.
- Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines. For example, derivatives of pyrazole compounds have demonstrated significant activity against liver and lung carcinoma cell lines .
- Metabolic Effects : Its role as a TGR5 agonist suggests it may enhance insulin sensitivity and promote glucose uptake in peripheral tissues .
Case Studies
A study conducted on pyrazole derivatives highlighted the cytotoxicity of related compounds against cancer cells. The synthesized compounds were evaluated using the MTT assay, revealing IC50 values that indicated potent activity against specific carcinoma cell lines .
Compound | IC50 (μM) | Cell Line |
---|---|---|
This compound | TBD | TBD |
Cisplatin | 3.78 (Liver) | Liver Carcinoma |
Cisplatin | 6.39 (Lung) | Lung Carcinoma |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications in the side chains of pyrazole derivatives significantly affect their biological activity. For instance, the presence of bulky groups like neopentyl can enhance receptor binding affinity and selectivity .
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
5-(2,2-dimethylpropylamino)-1,3-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O2/c1-7-8(10(15)16)9(14(5)13-7)12-6-11(2,3)4/h12H,6H2,1-5H3,(H,15,16) |
InChI Key |
RZQAVHLZXMVSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)NCC(C)(C)C)C |
Origin of Product |
United States |
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